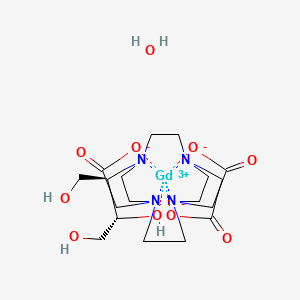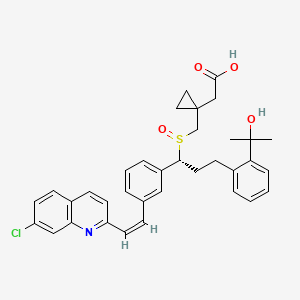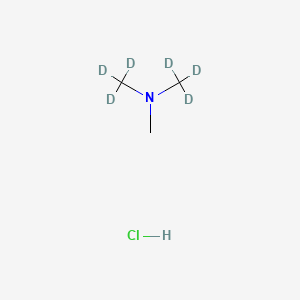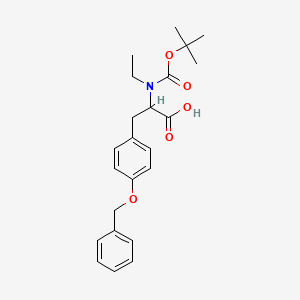![molecular formula C12H18Cl2N2 B12305462 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N2. It is a research chemical used primarily in scientific studies and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride involves multiple steps, including the formation of the cyclohexa[b]1,6-naphthyridine core followed by the addition of hydrochloride groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine: The parent compound without the dihydrochloride groups.
Naphthyridine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride is unique due to its specific structure and the presence of dihydrochloride groups, which may influence its chemical reactivity and biological activity compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C12H18Cl2N2 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydrobenzo[b][1,6]naphthyridine;dihydrochloride |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11;;/h7,13H,1-6,8H2;2*1H |
Clé InChI |
NTWQVSZKZKVBEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(CNCC3)C=C2C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)
![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)
![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)


![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)

![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)

![2-[2-[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B12305448.png)

